Betulinic acid gly deriv.

Description

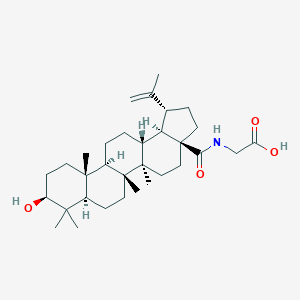

Structure

3D Structure

Properties

IUPAC Name |

2-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H51NO4/c1-19(2)20-10-15-32(27(37)33-18-25(35)36)17-16-30(6)21(26(20)32)8-9-23-29(5)13-12-24(34)28(3,4)22(29)11-14-31(23,30)7/h20-24,26,34H,1,8-18H2,2-7H3,(H,33,37)(H,35,36)/t20-,21+,22-,23+,24-,26+,29-,30+,31+,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHZWWMLZMGWNPU-ZZJQNEBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H51NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40938555 | |

| Record name | N-[3,28-Dihydroxylup-20(29)-en-28-ylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174740-40-0 | |

| Record name | Glycine, N-((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174740400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[3,28-Dihydroxylup-20(29)-en-28-ylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation of Betulinic Acid Glycoside Derivatives

Identification of Naturally Occurring Betulinic Acid Glycosides

The structural diversity of betulinic acid glycosides arises from the type, number, and linkage position of the sugar units attached to the betulinic acid scaffold. Research has led to the identification of several such compounds from various plant sources.

Schefflera octophylla The leaves of Schefflera octophylla have been a notable source for the discovery of several triterpenoid (B12794562) glycosides. orientjchem.orgnih.govresearchgate.net Investigations have successfully isolated and characterized a number of these compounds. Among them are three analogous glycosides identified as 28-O-[α-L-rhamnopyranosyl(1→4)-O-β-D-glucopyranosyl(1→6)-β-D-glucopyranosides] of 3-epi-betulinic acid, 3α-hydroxy-lup-20(29)-ene-23,28-dioic acid, and 3α,11α-dihydroxy-lup-20(29)-ene-23,28-dioic acid. nih.govresearchgate.net Further phytochemical studies on the stems and leaves of this plant have also yielded betulinic acid glucoside and betulinic acid 3-O-sulfate. researchgate.netmdpi.com

Schefflera venulosa Schefflera venulosa is another plant within the Araliaceae family from which betulinic acid glycosides have been reported. orientjchem.org Early work identified a betulinic acid glycoside from this species, which was later characterized as lup-20(29)-en-28-oic-3-O-beta-glucopyranosyl(2-1)-O-beta-glucopyranoside. orientjchem.orgnih.govresearchgate.net

Syzygium claviflorum While betulinic acid itself has been isolated from the leaves of Syzygium claviflorum, and its derivatives have been a subject of study, the specific isolation of its glycosides from this particular species is less documented in the available literature. researchgate.netrjpbcs.com However, the broader Syzygium genus is a known source of betulinic acid and related triterpenoids. jmpas.comnih.gov For instance, betulinic acid has been isolated from the stem bark of Syzygium cumini. nih.gov

Below is a table of identified betulinic acid glycoside derivatives from the specified plants.

Identified Betulinic Acid Glycoside Derivatives| Compound Name | Plant Source | Plant Part |

|---|---|---|

| 3-epi-betulinic acid 28-O-[α-L-rhamnopyranosyl(1→4)-O-β-D-glucopyranosyl(1→6)-β-D-glucopyranoside] | Schefflera octophylla | Leaves |

| 3α-hydroxy-lup-20(29)-ene-23,28-dioic acid 28-O-[α-L-rhamnopyranosyl(1→4)-O-β-D-glucopyranosyl(1→6)-β-D-glucopyranoside] | Schefflera octophylla | Leaves |

| 3α,11α-dihydroxy-lup-20(29)-ene-23,28-dioic acid 28-O-[α-L-rhamnopyranosyl(1→4)-O-β-D-glucopyranosyl(1→6)-β-D-glucopyranoside] | Schefflera octophylla | Leaves |

| Betulinic acid glucoside | Schefflera octophylla | Stems and Leaves |

| Betulinic acid 3-O-sulfate | Schefflera octophylla | Stems and Leaves |

| lup-20(29)-en-28-oic-3-O-beta-glucopyranosyl(2-1)-O-beta-glucopyranoside | Schefflera venulosa | Not Specified |

Methodologies for Isolation from Plant Sources

The isolation of betulinic acid glycoside derivatives from plant materials is a multi-step process that generally involves extraction, fractionation, and purification. The specific techniques employed can vary depending on the plant material and the chemical properties of the target compounds.

Schefflera octophylla For Schefflera octophylla, various parts including the leaves, stems, and bark have been used for extraction. nih.govresearchgate.netnih.gov A common initial step involves the extraction of dried and powdered plant material. mdpi.com Traditional methods often utilize solvents like ethanol. mdpi.com More advanced and efficient techniques such as ionic liquid-based ultrasonic-assisted extraction (ILUAE) coupled with High-Performance Liquid Chromatography (HPLC) have also been successfully applied to extract triterpenoids from the leaves. mdpi.comresearchgate.net Following the initial extraction, the crude extract is typically subjected to various chromatographic techniques for separation and purification. The structures of the isolated compounds are then determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.net

Schefflera venulosa The isolation of glycosides from Schefflera venulosa also begins with the extraction from dried, powdered plant parts, such as leaves and stem bark. scholarsresearchlibrary.comscispace.com Soxhlet extraction using a sequence of solvents with increasing polarity (e.g., hexane, chloroform, ethyl acetate (B1210297), ethanol, methanol) is a frequently used method. scholarsresearchlibrary.comscispace.com The resulting extracts are then analyzed, for instance by Gas Chromatography-Mass Spectrometry (GC-MS), to identify the chemical constituents. scholarsresearchlibrary.com For purification of specific glycosides, column chromatography using stationary phases like silica (B1680970) gel is employed. researchgate.net Final structure elucidation relies on spectroscopic analysis and chemical methods like hydrolysis and methylation. nih.gov

Syzygium claviflorum The general procedure for isolating compounds from Syzygium claviflorum involves solvent extraction of plant parts, typically the leaves. rjpbcs.com A common approach is extraction with methanol (B129727) (MeOH). rjpbcs.com The crude methanolic extract can then be subjected to solvent partitioning, for example, with chloroform, to separate compounds based on their polarity. researchgate.net Further purification is achieved through chromatographic methods, such as column chromatography over silica gel. google.com High-Performance Thin Layer Chromatography (HPTLC) is another technique used for the chromatographic profiling of extracts from the Syzygium genus. researchgate.net

The following table summarizes the methodologies used for isolating these compounds.

Summary of Isolation Methodologies| Plant Source | Extraction Method | Separation & Purification | Analysis & Elucidation |

|---|---|---|---|

| Schefflera octophylla | Ethanol extraction, Ionic liquid-based ultrasonic-assisted extraction (ILUAE) | High-Performance Liquid Chromatography (HPLC), Column Chromatography | 1D & 2D NMR, Mass Spectrometry (MS) |

| Schefflera venulosa | Soxhlet extraction with solvents of varying polarity | Column Chromatography (Silica Gel) | GC-MS, Spectroscopic analysis, Hydrolysis, Methylation |

| Syzygium claviflorum | Methanol extraction, Solvent partitioning | Column Chromatography (Silica Gel), HPTLC | Spectroscopic analysis |

Structure Activity Relationship Sar Studies of Betulinic Acid Glycoside Derivatives

Impact of Sugar Moiety Type and Position on Biological Activity

The nature of the sugar unit and its point of attachment to the betulinic acid backbone are determinant factors for the biological activity of the resulting glycoside. orientjchem.orgnih.gov Research has shown that even subtle variations in the carbohydrate part of the molecule can lead to significant changes in potency and even the type of activity observed. nih.gov

The complexity of the sugar moiety, whether it is a single monosaccharide or a more complex oligosaccharide, plays a critical role in the bioactivity of betulinic acid derivatives. While many studies focus on monosaccharide conjugates, the introduction of oligosaccharide chains can lead to varied and sometimes enhanced biological effects.

For instance, the synthesis of betulinic acid saponins (B1172615) with oligosaccharide moieties has demonstrated that these more complex glycosides can exhibit significant antiproliferative activity. orientjchem.org A derivative bearing a chacotriosyl moiety (a trisaccharide) at the C-3 position was synthesized and evaluated for its cytotoxic activity. orientjchem.org Similarly, a bidesmosidic saponin, having sugar units at both C-3 and C-28, containing an α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranose disaccharide at C-3, showed noticeable cytotoxicity against several cancer cell lines. orientjchem.org The presence of oligosaccharides can influence the molecule's interaction with cellular targets and its pharmacokinetic properties. Generally, saponins, which are triterpene glucoconjugates, are known for a wide range of biological activities, and the glycosidic chain is crucial for these effects. orientjchem.org

On the other hand, extensive studies with monosaccharide "neoglycosides" have revealed that the type of single sugar unit is highly specific in determining the biological outcome. nih.gov In a study involving 37 different monosaccharide conjugates at the C-3 position, the resulting anticancer and anti-HIV activities were found to be divergent and sugar-dependent. nih.gov For example, derivatives with D-xylose showed good anticancer activity, while L-rhamnose, which was effective in direct C3-O-glycosylation, was inactive when attached via an ester-linked neoglycosylation approach. nih.gov This highlights that the specific monosaccharide and the nature of its linkage are key determinants of activity, often being more critical than simply increasing the sugar chain length.

| Compound Type | Sugar Moiety Example | Position of Glycosylation | Observed Biological Activity | Reference |

|---|---|---|---|---|

| Monosaccharide Derivative | D-Xylose | C-3 (neoglycoside) | Improved antiproliferative activity | nih.gov |

| Monosaccharide Derivative | L-Rhamnose | C-3 (O-glycoside) | Improved antiproliferative activity | nih.gov |

| Oligosaccharide Derivative | α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranose (disaccharide) | C-3 | Noticeable antiproliferative activity | orientjchem.org |

| Oligosaccharide Derivative | Chacotriosyl (trisaccharide) | C-3 | Found to be non-cytotoxic and non-haemolytic | orientjchem.org |

The betulinic acid scaffold offers two primary sites for glycosylation: the hydroxyl group at the C-3 position and the carboxylic acid group at the C-28 position. The location of the sugar moiety significantly influences the derivative's pharmacological profile. orientjchem.orgnih.gov

Glycosylation at the C-3 position has been extensively studied. Attaching various sugars at this position has been shown to moderately improve the antiproliferative activity and selectivity of betulinic acid in a sugar-dependent manner. nih.gov For instance, the attachment of sugars like D-arabinose, D-galactose, D-glucose, D-mannose, L-rhamnose, and D-xylose at C-3 has yielded derivatives with enhanced cytotoxicity against cancer cell lines. nih.gov The C-3 position is crucial for modulating the interaction of the molecule with cellular membranes and potential intracellular targets. nih.gov

The C-28 position, being a carboxylic acid, allows for the formation of glycosyl esters. This type of modification also impacts bioactivity and improves water solubility. orientjchem.org Some studies have explored the synthesis of lupane-type saponins with a mannosyl moiety at the C-28 position, which demonstrated cytotoxic activity. orientjchem.org The introduction of a glucopyranosyl moiety at the C-28 position has also been utilized in creating bidesmosidic saponins (glycosylated at both C-3 and C-28), which showed potent antiproliferative activity. orientjchem.org The C-28 carboxylic acid group itself is often considered essential for the cytotoxicity of betulinic acid, and its modification through glycosyl esterification can fine-tune this activity. nih.gov

Comparing the two positions, the choice of glycosylation site can lead to different pharmacological outcomes. While C-3 glycosylation often leads to a general enhancement of cytotoxicity, modifications at C-28 are also a viable strategy to produce active compounds. orientjchem.orgnih.gov The synthesis of bidesmosidic derivatives, with sugars at both positions, represents an approach to combine the potential benefits of modifying both ends of the molecule, which can lead to compounds with significant cytotoxicity. orientjchem.org

| Position of Glycosylation | Type of Linkage | Sugar Moiety Example | Effect on Biological Activity | Reference |

|---|---|---|---|---|

| C-3 | O-glycoside | L-Rhamnose | Up to 4-fold improvement in antiproliferative activity | nih.gov |

| C-28 | Glycosyl ester | Mannose | Exhibited cytotoxic activity against CEM and CCRF-CEM cell lines | orientjchem.org |

| C-3 and C-28 (Bidesmosidic) | O-glycoside (C-3), Glycosyl ester (C-28) | α-L-rhamnosyl (C-3), Glucopyranosyl (C-28) | Noticeable antiproliferative activity against various cell lines (IC50 0.32-0.79 µM) | orientjchem.org |

Role of Specific Chemical Modifications in Enhancing or Modulating Activity

Beyond glycosylation, other chemical modifications on the betulinic acid glycoside structure are employed to further refine its biological activity. These alterations can affect the compound's stability, solubility, and interaction with biological targets. nih.govmdpi.com

Esterification and amidation are common strategies to modify the C-3 and C-28 positions of the betulinic acid scaffold, often in conjunction with glycosylation. mdpi.comnih.gov

At the C-3 position, esterification with various acyl groups has been shown to influence cytotoxicity. Derivatives of betulinic acid with shorter alkyl chains on the acyl group at C-3 were found to be more toxic to lung cancer cells. nih.gov A study synthesizing a series of C-3 esters found that a butanoyl ester derivative was the most potent against P. falciparum, showing a significant increase in antimalarial activity compared to the parent betulinic acid. nih.gov

At the C-28 position, the carboxylic acid is a prime target for amidation. mdpi.com The formation of amides at C-28 with various amines, including amino acids, can lead to derivatives with enhanced anti-HIV or anticancer activities. researchgate.netnih.gov For example, C-28 amine derivatives of C-3 modified betulinic acid showed improved anti-HIV activity against resistant strains compared to their C-28 amide counterparts. nih.gov Furthermore, amidation at a modified C-30 position (derived from the isopropenyl group) with an ethylenediamine (B42938) moiety resulted in compounds with very low EC50 values that induced apoptosis in tumor cells. northeastern.edu

Hydroxylation and oxidation at various positions of the betulinic acid ring system can significantly alter its biological profile. These modifications introduce polar groups that can change the molecule's solubility and its ability to form hydrogen bonds with target enzymes or receptors. nih.gov

The oxidation of the C-3 hydroxyl group to a ketone yields betulonic acid, a natural analogue. nih.gov Further modifications of this keto-group can lead to active derivatives. The oxidation of the primary alcohol at C-28 in betulin (B1666924) (a precursor to betulinic acid) to an aldehyde results in betulinal, and further oxidation gives betulinic acid. researchgate.net Some studies suggest that the betulinic aldehyde form can have higher cytotoxic activity than betulinic acid itself. researchgate.net

Hydroxylation can also be introduced at other positions. For example, 23-hydroxybetulinic acid is a naturally occurring analogue. nih.gov The synthesis of a 2α-hydroxydihydrobetulonate derivative serves as an intermediate for creating other modified compounds. nih.gov These oxidative changes alter the shape and electronic properties of the molecule, which can lead to different or enhanced biological activities. For instance, the oxidation of betulin can yield a mixture of products including betulone, betulinic aldehyde, and betulonic acid, each with a distinct bioactivity profile. researchgate.netabo.fi

A significant limitation of betulinic acid and many of its derivatives is poor water solubility, which hampers its bioavailability and therapeutic application. nih.gov A novel strategy to overcome this is the conversion of betulinic acid into ionic liquids (ILs) or organic salts, which introduces a charged character to the molecule. mdpi.comumn.edu

This is typically achieved by reacting the C-28 carboxylic acid of betulinic acid with a suitable base to form a betulin-based anion, which is then paired with an organic cation. nih.gov Cations such as benzalkonium, cholinium, or those derived from amino acid esters have been used. nih.govmdpi.com These ionic derivatives have demonstrated significantly improved water solubility. nih.gov

Crucially, this increase in solubility is often accompanied by an enhancement in biological activity. Ionic derivatives of betulinic acid have shown much higher inhibitory effects against various cancer cell lines, including melanoma, neuroblastoma, and breast adenocarcinoma, with IC50 values 3 to 4 times lower than the parent compound. nih.govumn.edu Similarly, ionic derivatives showed significantly improved inhibition of HIV-1 protease. nih.gov The improved potency is attributed not only to the increased solubility, which allows for higher effective concentrations in assays, but also potentially to altered interactions with cell membranes and targets due to the ionic nature of the compounds. nih.govmdpi.com

| Derivative Type | Cation | Anion | Key Finding | Reference |

|---|---|---|---|---|

| Ionic Liquid | [LysOEt] (Lysine ethyl ester) | [BA] (Betulinate) | Enhanced cytotoxicity toward MCF-7 breast cancer cells (IC50 ~4.8 µM) | mdpi.com |

| Ionic Derivative | Benzalkonium | Betulinate | IC50 value ~4 times lower than betulinic acid against A375 melanoma cells | nih.gov |

| Ionic Derivative | Cholinium | Betulinate | Water solubility improved >100 times; IC50 for HIV-1 protease was one-third that of betulinic acid | nih.gov |

| Ionic Derivative | Glycine conjugate at C-28 | Betulinate derivative | Showed improved cytotoxicity compared to betulinic acid | nih.gov |

Conformational and Stereochemical Considerations in SAR

The three-dimensional (3D) structure of a molecule is a critical determinant of its biological activity, governing its ability to interact with specific biological targets such as enzymes and receptors. In the context of betulinic acid glycoside derivatives, both the conformation of the rigid triterpenoid (B12794562) backbone and the specific stereochemistry of the attached sugar moieties and other substituents play a pivotal role in their pharmacological effects. Relating these 3D structural features to the biological activity is the cornerstone of structure-activity relationship (SAR) studies. drugdesign.org

Computational methods, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been instrumental in elucidating these relationships. nih.govresearchgate.net These models provide contour maps that visualize the spatial regions where certain physicochemical properties (e.g., steric bulk, electrostatic charge) of the derivative are predicted to enhance or diminish biological activity. researchgate.net For instance, a 3D-QSAR study on betulinic acid derivatives as anti-tumor agents revealed that bulky and electron-donating groups at the C-28 position would be favorable for activity, while a moderately bulky, electron-withdrawing group near the C-3 site would improve cytotoxicity against HT29 human colon cancer cells. mdpi.com

Table 1: Summary of 3D-QSAR Findings for Betulinic Acid Derivatives

| Position | Favorable Properties for Activity | Target/Activity | Reference |

|---|---|---|---|

| C-3 | Moderately bulky, electron-withdrawing group | Anti-tumor (HT29 cells) | mdpi.com |

| C-3 | Non-bulky, negatively charged, electron-donating, hydrophobic, non-hydrogen-bond-donating, and hydrogen-bond-accepting groups | Anti-tumor | nih.gov |

| C-28 | Bulky and electron-donating groups | Anti-tumor (HT29 cells) | mdpi.com |

| C-28 | Bulky, positively charged, electron-withdrawing, and hydrophobic groups | Anti-tumor | nih.gov |

Stereochemistry, the specific 3D arrangement of atoms, is equally critical and can dramatically influence biological activity. mdpi.com This is because biological targets are chiral, and thus can differentiate between stereoisomers of a drug molecule. mdpi.com For betulinic acid glycosides, several stereochemical aspects are crucial:

Anomeric Configuration: The stereochemistry of the glycosidic linkage (α or β) that connects the sugar to the aglycone (the betulinic acid core) determines the spatial orientation of the entire sugar moiety. This orientation can profoundly impact how the molecule fits into a receptor's binding pocket.

Chirality of the Sugar: The use of D- or L-sugars can lead to derivatives with vastly different activities. For example, a study on the cytotoxicity of betulinic acid glycosides found that a derivative with a 3-O-α-L-rhamnopyranoside moiety was significantly more potent against several cancer cell lines than against normal cells. orientjchem.org The specific "L" configuration of the rhamnose is essential for this selective activity.

Epimerization: Changes in the stereochemistry at a single chiral center within the sugar or the triterpenoid core can alter the molecule's shape and its interactions with the target.

A structure-activity relationship study of betulinic acid derivatives as TGR5 agonists highlighted the importance of stereoisomerism in achieving improved potency. nih.gov Structural variations, particularly around the C-3 position, led to significant enhancements in activity, demonstrating that a precise stereochemical arrangement is necessary for optimal receptor activation. nih.gov

Table 2: Impact of Glycosylation on Cytotoxicity of Betulinic Acid Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 3-O-α-L-rhamnopyranoside derivative of betulinic acid | A-549 (Human lung carcinoma) | 2.6 | orientjchem.org |

| 3-O-α-L-rhamnopyranoside derivative of betulinic acid | DLD-1 (Human colorectal adenocarcinoma) | 3.9 | orientjchem.org |

The data in Table 2 clearly illustrates the stereospecificity of the biological action, where the glycoside derivative exhibits potent cytotoxicity against cancer cells while being over 8-fold less active against normal human skin fibroblasts, a crucial aspect for developing selective anti-cancer agents. orientjchem.org

Biological Activities and Preclinical Investigations of Betulinic Acid Glycoside Derivatives

Antineoplastic Activity in In Vitro Models

The anticancer potential of betulinic acid and its derivatives has been extensively explored. nih.gov Glycosylation of betulinic acid has been shown to, in some cases, increase its hydrosolubility and anti-cancer activity. orientjchem.org

Cytotoxicity and Antiproliferative Effects in Various Cancer Cell Lines

Betulinic acid glycoside derivatives have demonstrated cytotoxic and antiproliferative effects across a wide spectrum of cancer cell lines. While initial studies highlighted the selective cytotoxicity of the parent compound, betulinic acid, against melanoma cells, subsequent research has revealed its activity against other human cancers. nih.govscholarsresearchlibrary.com These include neuroblastoma, glioblastoma, medulloblastoma, Ewing tumor, leukemia, as well as various carcinomas such as lung, colon, breast, hepatocellular, prostate, renal cell, ovarian, and cervix carcinoma. nih.govscholarsresearchlibrary.comresearchgate.net

The introduction of sugar moieties at the C-3 and/or C-28 positions of betulinic acid has been a key strategy to modulate its anticancer activity. orientjchem.orgnih.gov For instance, a 3-O-α-L-rhamnopyranoside derivative of betulinic acid showed 8-12 fold more sensitivity against human lung carcinoma (A-549), human colorectal adenocarcinoma (DLD-1), and mouse melanoma (B16-F1) cell lines compared to normal human skin fibroblasts (WSI). orientjchem.org

Studies have shown that the type of sugar attached can influence the potency of the derivative. For example, neoglycosylation studies, where sugars were attached via ester or amide linkers, revealed that certain sugar-appended derivatives exhibited improved antiproliferative activity compared to the parent betulinic acid. nih.gov Specifically, derivatives with D-allose, L-allose, D-fucose, L-fucose, and L-xylose showed notable improvements. nih.gov

In glioblastoma cell lines (U251MG, U343MG, and LN229), a betulinic acid ester derivative coupled with D-glucose, known as B10, was found to be more effective than the parent betulinic acid. mdpi.com Another derivative, NVX-207, also showed higher cytotoxicity than betulinic acid in various human tumor cell lines. mdpi.com The table below summarizes the cytotoxic activity of selected betulinic acid glycoside derivatives.

| Derivative Name | Cancer Cell Line(s) | Observed Effect |

| 3-O-α-L-rhamnopyranoside of betulinic acid | A-549 (Human lung carcinoma), DLD-1 (Human colorectal adenocarcinoma), B16-F1 (Mouse melanoma) | IC50 of 2.6-3.9 µM (8-12 fold more sensitive than normal cells) orientjchem.org |

| B10 (Betulinic acid ester derivative with D-glucose) | U251MG, U343MG, LN229 (Glioblastoma) | Higher cytotoxicity compared to betulinic acid mdpi.com |

| NVX-207 (Betulinic acid ester derivative) | Various human tumor cell lines | Higher cytotoxicity compared to betulinic acid mdpi.com |

| Amide-linked neoglycosides (with specific sugars) | Various cancer cell lines | 2- to ≥5-fold improvement in potency nih.gov |

Induction of Apoptosis in Cancer Cell Lines

A primary mechanism through which betulinic acid and its derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. scholarsresearchlibrary.comjpccr.eu This process is often triggered via the mitochondrial pathway. nih.govresearchgate.net

Betulinic acid has been shown to induce apoptosis in a variety of cancer cells, including melanoma, neuroblastoma, and glioblastoma. nih.govscholarsresearchlibrary.com This is often independent of the CD95 and p53 pathways, suggesting a direct effect on mitochondria. tegenkanker.nlresearchgate.net The induction of apoptosis by betulinic acid can involve the upregulation of pro-apoptotic proteins like Bax and a decrease in the Bcl-2/Bax protein ratio. nih.govjpccr.eu

Glycosylated derivatives of betulinic acid also retain this ability to induce apoptosis. For example, the derivative B10 was found to induce apoptosis in glioma cell lines, an effect confirmed by the cleavage of the apoptotic protein PARP and a decrease in the apoptosis inhibitor Survivin. mdpi.com Furthermore, a study on a conjugated fungal metabolite of betulinic acid and glucose demonstrated its ability to induce apoptosis in human melanoma cell lines. orientjchem.org

Modulation of Drug Resistance Mechanisms in Cancer Cells

A significant challenge in cancer therapy is the development of drug resistance. Betulinic acid and its derivatives have shown potential in overcoming certain forms of drug resistance. nih.govscholarsresearchlibrary.com For instance, betulinic acid has been found to be cytotoxic in drug-resistant models, such as primary pediatric acute leukemia samples that were refractory to standard chemotherapeutic agents. nih.govscholarsresearchlibrary.com

Research on the paclitaxel-resistant lung cancer cell line (H460) indicated that betulinic acid can facilitate programmed cell death, suggesting its potential use in treating drug-resistant lung cancer. jpccr.eu In taxol-resistant breast cancer cell lines (MCF-7 and MDA-MB-231), betulinic acid was shown to induce endoplasmic reticulum stress and apoptosis. jpccr.eu

Derivatives of betulinic acid have also been investigated for their ability to reverse multidrug resistance (MDR). One synthetic derivative of 23-hydroxybetulinic acid, BBA, was found to potently reverse ABCB1-mediated MDR by inhibiting the efflux function of the ABCB1 transporter. acs.org Another study showed that betulinic acid itself was not affected by classical MDR mechanisms involving P-glycoprotein (MDR1/ABCB1) in CEM/ADR5000 leukemia cells. nih.gov

Selectivity Towards Malignant vs. Non-Malignant Cells

A crucial aspect of an effective anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. Betulinic acid has demonstrated a degree of selective cytotoxicity against tumor cells. scholarsresearchlibrary.comnih.gov Studies have shown that while it is cytotoxic to a variety of cancer cell lines, normal cells such as human astrocytes, dermal fibroblasts, and peripheral blood lymphoblasts are relatively resistant. nih.govscholarsresearchlibrary.com

This selectivity appears to be retained and, in some cases, enhanced in its glycoside derivatives. For instance, the 3-O-α-L-rhamnopyranoside derivative of betulinic acid was significantly more sensitive to cancer cell lines than to normal human skin fibroblasts. orientjchem.org Similarly, a study on betulin (B1666924) derivatives with a chloroacetyl group showed they were many-fold more selective towards tumor cells compared to normal fibroblasts. nih.gov The introduction of a triphenylphosphonium group into the betulin structure also led to a two-fold reduction in toxicity against normal cells, indicating a targeted effect on cancer cells. nih.gov

Antiviral Activity

In addition to their anticancer properties, betulinic acid and its derivatives have been investigated for their antiviral activity, particularly against the Human Immunodeficiency Virus Type-1 (HIV-1). scholarsresearchlibrary.combiomedres.us

Inhibition of HIV-1 Replication

Betulinic acid derivatives have emerged as potent and highly selective inhibitors of HIV-1. nih.gov Their mechanism of action can vary depending on the specific side-chain modifications, with some derivatives inhibiting HIV fusion with host cells, while others interfere with a specific step in HIV-1 maturation. nih.gov

Several studies have focused on synthesizing and evaluating novel betulinic acid derivatives for their anti-HIV potency. For example, a series of 28,30-disubstituted and 3,28-disubstituted betulinic acid analogues were designed and evaluated. acs.org Among these, compounds 47 and 48 displayed potent anti-HIV activity with EC50 values of 0.007 and 0.006 μM, respectively, which is slightly better than bevirimat, a betulinic acid derivative that reached phase IIb clinical trials. acs.orgpreprints.org Bevirimat, also known as 3-O-(3′,3′-dimethylsuccinyl)betulinic acid, was a first-in-class HIV-1 maturation inhibitor. preprints.orgnih.gov

The introduction of different substituents, including hydrophilic groups, has been a strategy to improve the solubility and anti-HIV activity of these derivatives. nih.gov The table below highlights the anti-HIV activity of some betulinic acid derivatives.

| Compound/Derivative | Target/Mechanism | Potency (EC50) |

| Bevirimat (3-O-(3′,3′-dimethylsuccinyl)betulinic acid) | HIV-1 maturation inhibitor | Potent anti-HIV activity preprints.org |

| Compound 47 (3,28-disubstituted BA analogue) | HIV-1 inhibitor | 0.007 µM acs.org |

| Compound 48 (3,28-disubstituted BA analogue) | HIV-1 inhibitor | 0.006 µM acs.org |

| Compound 21 (28,30-disubstituted BA derivative) | HIV entry inhibitor | 0.09 µM acs.org |

Effects on Retroviral Replication (e.g., Moloney MuLV)

Betulinic acid and its derivatives have been investigated for their antiviral properties, including their effects on retroviruses like the Moloney Murine Leukemia Virus (M-MuLV). nih.govnih.gov In an effort to improve the poor water solubility of betulinic acid, which can hinder its biological activity, researchers have synthesized more water-soluble ionic derivatives. nih.govnih.gov

A study involving mouse fibroblast cells (43D cells) stably infected with M-MuLV examined the impact of these derivatives on viral replication. nih.govnih.gov Two specific ionic derivatives featuring a benzalkonium cation were observed to decrease the production of the virus into the media and lower the levels of the viral structural protein Gag within the cells. nih.govnih.gov However, further analysis indicated that the benzalkonium cation itself inhibited the proliferation of the 43D host cells. nih.govnih.gov This suggests that the observed reduction in virus production was linked to the inhibition of the host cell's metabolism rather than a direct antiviral action on the virus maturation or release processes. nih.govnih.gov Interestingly, the study highlighted that none of the tested betulinic acid compounds significantly affected the processing and release of the Gag protein from the infected cells, pointing to differences in the viral maturation pathways between M-MuLV and other retroviruses like Human Immunodeficiency Virus (HIV). nih.govnih.gov

Anti-Inflammatory and Immunomodulatory Activities

Betulinic acid and its derivatives are recognized for their significant anti-inflammatory and immunomodulatory properties. researchgate.netfrontiersin.orgnih.gov These compounds can modulate the activity of various immune cells, such as macrophages and lymphocytes, and have demonstrated anti-inflammatory effects in several experimental models. frontiersin.orgnih.gov The versatility of betulinic acid allows it to influence key mediators in the inflammatory cascade, making it a promising scaffold for the development of new anti-inflammatory agents. frontiersin.orgnih.gov

A crucial aspect of the anti-inflammatory action of betulinic acid derivatives is their ability to inhibit the production of inflammatory mediators. nih.govnih.gov One of the key mediators is nitric oxide (NO), which, when produced in excess by the enzyme inducible nitric oxide synthase (iNOS), contributes to various inflammatory diseases. nih.gov

In preclinical studies, various derivatives of betulinic acid have been synthesized and evaluated for their capacity to inhibit NO production in lipopolysaccharide (LPS)-stimulated mouse macrophage RAW 264.7 cells. nih.govresearchgate.net For instance, a study focusing on analogues with modifications at the C-28 position found that certain compounds exhibited enhanced inhibitory activity on NO production compared to the parent betulinic acid. nih.govresearchgate.net Specifically, analogues designated as compound 5 and compound 11 showed a twofold increase in the inhibition of NO production. nih.govresearchgate.net Betulinic acid itself has been shown to reduce the expression of iNOS and cyclooxygenase-2 (COX-2). nih.govmdpi.com The production of NO, in association with iNOS, was inhibited by betulinic acid at concentrations ranging from 2.5 to 20 µg/mL in LPS-stimulated RAW 264.7 cells and peritoneal macrophages. nih.gov These findings underscore the potential of betulinic acid derivatives to control inflammation by downregulating the production of critical inflammatory molecules like nitric oxide. nih.govnih.govfrontiersin.org

The immunomodulatory effects of betulinic acid and its derivatives extend to their interaction with various immune cells. frontiersin.orgnih.gov These compounds have been shown to modulate the activity of macrophages and lymphocytes, which are key players in the immune response. frontiersin.orgnih.govnih.gov

Betulinic acid can induce the activation of macrophages and the production of pro-inflammatory cytokines like TNF-α and IL-1β in a dose-dependent manner. nih.gov It has been observed to enhance the expression of the surface molecule CD40 on macrophages, both with and without LPS stimulation. nih.gov Furthermore, betulinic acid has been found to stimulate the proliferation of lymphocytes. nih.gov In studies with mice, oral administration of betulinic acid enhanced thymus and spleen indices and stimulated lymphocyte proliferation induced by Concanavalin A and lipopolysaccharide. nih.gov It also increased the percentage of CD4+ cells in the thymus and CD19+ cells in the spleen, as well as the CD4+/CD8+ ratio in the spleen. nih.gov

Conversely, betulinic acid can also exhibit down-regulatory effects on the immune system. It has been shown to significantly increase the production of the anti-inflammatory cytokine IL-10 while decreasing the expression of adhesion molecules like ICAM-1 and VCAM-1. researchgate.netfrontiersin.orgnih.gov This dual ability to both stimulate and suppress immune responses highlights the complex immunomodulatory profile of betulinic acid derivatives. nih.govnih.gov

Anti-malarial Activity

Derivatives of betulinic acid have demonstrated promising activity against the malaria parasite, Plasmodium falciparum. nih.govresearchgate.netencyclopedia.pub Studies have evaluated the in vitro efficacy of these compounds against both chloroquine-sensitive and chloroquine-resistant strains of the parasite. nih.govresearchgate.netencyclopedia.pub

In one study, betulinic acid and several of its derivatives, including betulonic acid, betulinic acid acetate (B1210297), betulinic acid methyl ester, and betulinic acid methyl ester acetate, were tested against a chloroquine-resistant strain of P. falciparum. nih.gov The results showed that these compounds possessed antiplasmodial activity, with betulinic acid acetate being particularly effective. nih.govresearchgate.net Esterification of the C-3 hydroxyl group, as seen in betulinic acid acetate, appears to improve the anti-malarial potency. encyclopedia.pub For example, derivatives with ester substituents at the C-3 position were found to be two to four times more active than the parent betulinic acid against a CQ-sensitive P. falciparum 3D7 strain. mdpi.comnih.gov

The following table summarizes the in vitro anti-malarial activity of selected betulinic acid derivatives against chloroquine-resistant P. falciparum. nih.gov

| Compound | IC₅₀ (µM) |

| Betulinic acid | 9.89 |

| Betulonic acid | 10.01 |

| Betulinic acid acetate | 5.99 |

| Betulinic acid methyl ester | 51.58 |

| Betulinic acid methyl ester acetate | 45.79 |

These findings suggest that betulinic acid and its derivatives are viable candidates for the development of new anti-malarial drugs. nih.govresearchgate.net

Other Biological Activities

Beyond the aforementioned effects, betulinic acid glycoside derivatives have been explored for a range of other biological activities, demonstrating their broad therapeutic potential.

Betulinic acid derivatives have emerged as potent inhibitors of α-glucosidase, an intestinal enzyme that plays a key role in carbohydrate digestion. nih.govresearchgate.netarabjchem.org By inhibiting this enzyme, these compounds can help regulate blood glucose levels, making them of interest for the management of type 2 diabetes. arabjchem.orgmdpi.com

Numerous studies have shown that synthetic derivatives of betulinic acid can exhibit significantly stronger α-glucosidase inhibitory activity than the parent compound and the standard drug, acarbose (B1664774). arabjchem.orgmdpi.com For example, a series of derivatives with a styrene (B11656) group incorporated at the C-28 position showed potent inhibition, with IC₅₀ values ranging from 0.56 µM to 3.99 µM, which is substantially lower than that of betulinic acid (IC₅₀: 7.21 µM) and acarbose (IC₅₀: 611.45 µM). arabjchem.org One particular derivative, compound 3q, demonstrated outstanding activity with an IC₅₀ of 0.56 µM, making it approximately 1100 times more potent than acarbose. arabjchem.org Another study found that a C-28 modified analogue, compound 2, had an IC₅₀ of 5.4 µM against yeast α-glucosidase. nih.govresearchgate.net

The mechanism of inhibition has also been investigated, with studies indicating that these derivatives can act as reversible and noncompetitive inhibitors of α-glucosidase. arabjchem.org Molecular docking and other spectroscopic analyses suggest that these compounds bind to the active site of the enzyme, inducing conformational changes that hinder its catalytic function. arabjchem.orgsci-hub.senih.gov

The following table presents the α-glucosidase inhibitory activity of selected betulinic acid derivatives compared to standards.

| Compound | IC₅₀ (µM) |

| Betulinic acid | 7.21 ± 0.58 arabjchem.org |

| Betulinic acid | 16.83 ± 1.16 mdpi.com |

| Derivative 3q | 0.56 ± 0.05 arabjchem.org |

| Derivative 2 | 5.4 nih.govresearchgate.net |

| Acarbose (standard) | 611.45 ± 15.51 arabjchem.org |

| Acarbose (standard) | 841.3 ± 29.6 mdpi.com |

These strong inhibitory effects highlight the potential of betulinic acid derivatives as a new class of α-glucosidase inhibitors. nih.govarabjchem.org

Anti-leishmanial Activity

Betulinic acid and its glycoside derivatives have been the subject of numerous preclinical investigations for their potential activity against various species of Leishmania, the protozoan parasites responsible for leishmaniasis. Research has demonstrated that modifications to the betulinic acid structure can significantly influence its leishmanicidal properties.

Studies have evaluated a range of derivatives against the promastigote and amastigote stages of the parasite, which are the forms found in the insect vector and within the mammalian host, respectively. For instance, a derivative of betulinic acid, BA5, has shown notable in vitro activity against several Leishmania species. frontiersin.org It inhibited the proliferation of promastigotes of Leishmania amazonensis, Leishmania major, Leishmania braziliensis, and Leishmania infantum. frontiersin.org Furthermore, BA5 was effective in reducing the number of intracellular L. amazonensis amastigotes in infected macrophages. frontiersin.org The mechanism of action for BA5 is believed to involve the induction of apoptosis-like cell death and arresting the cell cycle in the G0/G1 phase. frontiersin.org

Other research has focused on the synthesis of various heterocyclic and carbamate (B1207046) derivatives of betulinic acid. frontiersin.orgplos.org For example, certain heterocyclic derivatives of betulinic acid have demonstrated activity against L. donovani, while carbamate derivatives have been tested against L. infantum. frontiersin.org One study identified a betulinic acid derivative, AB13 (28-(1H-imidazole-1-yl)-3,28-dioxo-lup-1,20(29)-dien-2-yl-1H-imidazole-1-carboxylate), as being particularly active against L. infantum promastigotes. plos.org This derivative was also found to act synergistically with the existing anti-leishmanial drug miltefosine. plos.orgplos.org

The oxidation of betulin to betulinic acid and further to betulonic acid has been shown to have a beneficial impact on anti-leishmanial activity. biomedres.us Betulonic acid, in particular, has demonstrated potent activity, eliminating a high percentage of both axenic and intracellular L. donovani amastigotes at a concentration of 50 μM. encyclopedia.pubresearchgate.net The presence of a carbonyl or carboxyl group appears to be advantageous for the anti-leishmanial effects of these compounds. biomedres.usresearchgate.net Another derivative, dihydrobetulinic acid, has also shown significant activity, with the ability to inhibit topoisomerases I and II in the parasite, leading to DNA damage and an apoptosis-like death in both promastigotes and amastigotes of L. donovani. encyclopedia.pub

Table 1: Anti-leishmanial Activity of Betulinic Acid Glycoside Derivatives

| Compound/Derivative | Leishmania Species | Activity Metric (IC50/GI50) | Key Findings | Reference(s) |

|---|---|---|---|---|

| BA5 | L. amazonensis | IC50 = 4.5 ± 1.1 μM | Inhibited promastigote proliferation. | frontiersin.org |

| BA5 | L. major | IC50 = 3.0 ± 0.8 μM | Inhibited promastigote proliferation. | frontiersin.org |

| BA5 | L. braziliensis | IC50 = 0.9 ± 1.1 μM | Inhibited promastigote proliferation. | frontiersin.org |

| BA5 | L. infantum | IC50 = 0.15 ± 0.05 μM | Inhibited promastigote proliferation. | frontiersin.org |

| BA5 | L. amazonensis (intracellular) | IC50 = 4.1 ± 0.7 μM | Reduced number of intracellular parasites. | frontiersin.org |

| Betulonic acid | L. donovani (axenic amastigotes) | GI50 = 14.6 µM | 98% elimination of axenic amastigotes at 50 µM. | researchgate.netnih.govproquest.com |

| Betulonic acid | L. donovani (intracellular) | - | 85.3% elimination of intracellular parasites at 50 µM. | encyclopedia.pub |

| Dihydrobetulinic acid | L. donovani (promastigotes) | IC50 = 2.6 µM | Induced apoptosis-like death. | encyclopedia.pub |

| Dihydrobetulinic acid | L. donovani (amastigotes) | IC50 = 4.1 µM | Induced apoptosis-like death. | encyclopedia.pub |

| AB13 | L. infantum (promastigotes) | IC50 = 25.8 µM | Showed synergistic effects with miltefosine. | plos.org |

| Heterocyclic betulin derivative | L. donovani (amastigotes) | GI50 = 8.9 µM | The heterocycloadduct between 3,28-di-O-acetyllupa-12,18-diene and 4-methylurazine was most effective. | nih.gov |

Plant Growth Regulation Effects

Investigations into the effects of betulinic acid and its glycoside derivatives on plant growth have revealed significant regulatory activities, particularly concerning root development. These compounds have been studied for their potential as allelopathic agents, which are chemicals released by an organism that influence the growth of another.

Research on alfalfa (Medicago sativa) has shown that betulinic acid exhibits a stronger growth inhibitory effect on the radicles (embryonic roots) than its precursor, betulin. researchgate.netnih.gov This suggests that the presence of the carboxyl group at the C-28 position in the lupane-type triterpenoid (B12794562) structure is important for this inhibitory action. researchgate.netnih.gov

Interestingly, the glycosylation of betulin to form betulin glycosides leads to an even more pronounced inhibitory effect on alfalfa radicles compared to betulin itself. biomedres.usresearchgate.netbiomedres.us The degree of inhibition appears to be related to the length of the sugar chain, with betulin glycosides containing two to four glucose residues demonstrating the greatest inhibitory activity. biomedres.usresearchgate.netbiomedres.us

In contrast to the significant impact on radicle growth, the growth of alfalfa hypocotyls (the stem of a germinating seedling) was less affected by these betulin derivatives. nih.gov This indicates that the primary target of these compounds in plants may be the root system. nih.gov It is also noteworthy that none of the tested betulin glycosides or triterpenoids showed any effect on the germination of alfalfa seeds. researchgate.net

Table 2: Plant Growth Regulation Effects of Betulinic Acid and its Derivatives on Alfalfa (Medicago sativa)

| Compound/Derivative | Effect on Radicle Growth | Effect on Hypocotyl Growth | Effect on Germination | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Betulin | Slight inhibitory effect | Less affected than radicles | No effect observed | Showed some inhibitory activity on root growth. | biomedres.usresearchgate.net |

| Betulinic acid | Stronger inhibitory effect than betulin | Less affected than radicles | No effect observed | The carboxyl group at C-28 enhances inhibitory effects on roots. | researchgate.netnih.gov |

| Betulin glycosides | Stronger inhibitory effect than betulin | Less affected than radicles | No effect observed | Inhibitory activity increases with the number of glucose residues. | biomedres.usresearchgate.netnih.gov |

| Betulin glycosides (with 2-4 glucose residues) | Greatest inhibitory activity | Less affected than radicles | No effect observed | The length of the sugar moiety is crucial for the heightened inhibitory effect. | biomedres.usresearchgate.netbiomedres.us |

Molecular Mechanisms of Action of Betulinic Acid Glycoside Derivatives

Apoptosis Induction Pathways

A primary mechanism by which betulinic acid glycoside derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is orchestrated through several interconnected pathways.

Mitochondrial Pathway Activation

Betulinic acid and its derivatives are known to directly target mitochondria, the powerhouses of the cell, to initiate apoptosis. researchgate.net This intrinsic pathway of apoptosis is a critical component of their anti-tumor activity. The process begins with the permeabilization of the mitochondrial membrane, a key event that determines the cell's fate. researchgate.net This disruption leads to a loss of the mitochondrial membrane potential and the release of pro-apoptotic factors from the intermembrane space into the cytosol. researchgate.netnih.gov

One of the crucial molecules released is cytochrome c. nih.gov Once in the cytosol, cytochrome c associates with Apoptotic protease activating factor-1 (Apaf-1) and pro-caspase-9 to form a complex known as the apoptosome. This structure is pivotal for the subsequent activation of the caspase cascade. nih.gov Furthermore, other proteins like the second mitochondria-derived activator of caspase (Smac/DIABLO) are also released, which function to neutralize inhibitors of apoptosis proteins (IAPs), thereby promoting cell death. nih.gov

Studies have shown that overexpression of anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL, can confer resistance to betulinic acid-induced apoptosis at the level of mitochondrial dysfunction. researchgate.netfrontiersin.org Conversely, treatment with betulinic acid has been observed to up-regulate death-promoting proteins of the Bcl-2 family, like Bax and Bcl-xs. frontiersin.org This modulation of Bcl-2 family proteins underscores the central role of the mitochondrial pathway in the apoptotic mechanism of these compounds.

Caspase Cascade Activation and DNA Fragmentation

The activation of the caspase cascade is a downstream consequence of mitochondrial pathway activation and is essential for the execution of apoptosis. frontiersin.orgresearchgate.net Caspases are a family of cysteine proteases that, once activated, cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Betulinic acid and its derivatives have been shown to activate both initiator and effector caspases. mdpi.com The apoptosome formation, triggered by cytochrome c release, leads to the activation of the initiator caspase-9. Activated caspase-9 then proceeds to cleave and activate downstream effector caspases, such as caspase-3 and caspase-7. mdpi.comnih.gov Research has also indicated the activation of caspase-8, which is typically associated with the extrinsic, death-receptor mediated apoptotic pathway, suggesting a potential crosstalk between the intrinsic and extrinsic pathways. researchgate.netresearchgate.net

The activation of effector caspases is a point of no return in the apoptotic process. These enzymes are responsible for the cleavage of critical cellular proteins, including Poly (ADP-ribose) polymerase (PARP). researchgate.netresearchgate.net The cleavage of PARP is a hallmark of apoptosis and is crucial for preventing DNA repair and conserving cellular energy. The culmination of this cascade is the fragmentation of the cell's DNA, a definitive feature of apoptotic cell death. The activity of caspases can be blocked by broad-spectrum peptide inhibitors like benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone (z-VAD-fmk), which has been shown to completely abrogate apoptosis triggered by betulinic acid. frontiersin.orgresearchgate.net

Key Proteins in Betulinic Acid Glycoside-Induced Apoptosis

| Protein | Role in Apoptosis | Effect of Betulinic Acid Glycoside Derivatives |

|---|---|---|

| Bcl-2/Bcl-xL | Anti-apoptotic | Overexpression confers resistance. researchgate.netfrontiersin.org |

| Bax/Bcl-xs | Pro-apoptotic | Upregulated by treatment. frontiersin.org |

| Cytochrome c | Initiates apoptosome formation | Released from mitochondria. nih.gov |

| Caspase-9 | Initiator caspase | Activated by the apoptosome. nih.gov |

| Caspase-3/7 | Effector caspases | Activated by initiator caspases. mdpi.comnih.gov |

| Caspase-8 | Initiator caspase (extrinsic pathway) | Activated, suggesting pathway crosstalk. researchgate.netresearchgate.net |

| PARP | DNA repair enzyme | Cleaved and inactivated by effector caspases. researchgate.netresearchgate.net |

p53-Independent Mechanisms of Apoptosis

A significant aspect of the therapeutic potential of betulinic acid and its derivatives is their ability to induce apoptosis independently of the tumor suppressor protein p53. frontiersin.orgresearchgate.net The p53 protein is a critical regulator of cell cycle arrest and apoptosis in response to cellular stress, and its mutation or inactivation is a common event in human cancers, often leading to resistance to conventional chemotherapy.

Studies have demonstrated that betulinic acid-induced apoptosis occurs in cancer cells regardless of their p53 status, including those with mutated or deficient p53. frontiersin.orgelsevierpure.com This suggests that these compounds can bypass a major mechanism of drug resistance. frontiersin.org While in some cell lines, betulinic acid treatment can lead to the stabilization of p53 through phosphorylation, its apoptotic effects are not solely dependent on this pathway. elsevierpure.com For instance, in p53-mutant cells, betulinic acid can still induce the expression of p21/Waf1, a cell cycle inhibitor, leading to G1 arrest and subsequent apoptosis. elsevierpure.com This indicates the involvement of alternative pathways for the upregulation of pro-apoptotic proteins. elsevierpure.com

Enzyme and Protein Target Modulation

In addition to inducing apoptosis and modulating signaling pathways, betulinic acid derivatives can directly interact with and inhibit the function of specific enzymes and proteins that are vital for cancer cell survival and proliferation.

Topoisomerase Inhibition

DNA topoisomerases are enzymes that regulate the topology of DNA and are critical for processes such as DNA replication, transcription, and recombination. They are well-established targets for anticancer drugs. Betulinic acid and its derivatives have been identified as potent catalytic inhibitors of both topoisomerase I and topoisomerase II.

Their inhibitory action on topoisomerase I prevents the enzyme from interacting with DNA, thereby inhibiting the formation of the "cleavable complex," a transient intermediate in the catalytic cycle of the enzyme. This mechanism is distinct from that of other topoisomerase I inhibitors like camptothecin, which stabilize this complex. Consequently, betulinic acid can act as an antagonist to camptothecin-mediated DNA cleavage. The carboxylic acid group at the C-17 position of betulinic acid is crucial for its topoisomerase I inhibitory activity.

With respect to topoisomerase II , various derivatives of betulinic acid have demonstrated significant inhibitory activity. The potency of these derivatives can be influenced by chemical modifications, with some showing inhibitory concentrations (IC50) in the sub-micromolar range.

Inhibitory Activity of Betulinic Acid Derivatives against Topoisomerase II

| Compound | IC50 (µM) |

|---|---|

| Betulinic acid | 58 |

| Betulonic acid | 14 |

| 3β-O-(Z)-coumaroylbetulinic acid | 0.38 |

| 3β-O-(E)-coumaroylbetulinic acid | 0.42 |

Data sourced from Wada, S., & Tanaka, R. (2005). Betulinic acid and its derivatives, potent DNA topoisomerase II inhibitors, from the bark of Bischofia javanica. Chemistry & biodiversity, 2(5), 689–694.

α-Glucosidase Inhibition

Betulinic acid (BA) and its glycoside derivatives have demonstrated significant potential as inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion. mdpi.com Inhibiting this enzyme can help manage postprandial hyperglycemia, a key concern in type 2 diabetes. arabjchem.orgdoi.org Research has shown that BA itself has a strong inhibitory effect on α-glucosidase, with some studies reporting an IC50 value of 16.83 ± 1.16 μM and others (1.06 ± 0.02) × 10⁻⁵ mol L⁻¹. mdpi.comnih.gov The mechanism of this inhibition is generally described as non-competitive or mixed-type. mdpi.comnih.gov

The modification of the betulinic acid structure has led to the synthesis of derivatives with even more potent inhibitory activity. A series of BA derivatives incorporating a 1,2,3-triazolyl unit were synthesized and all exhibited excellent inhibition against α-glucosidase. doi.org Among these, compound d2 was identified as the most active, with an IC50 value of 0.89 ± 0.025 μM, acting as a mixed-type inhibitor. doi.org Another study synthesized a series of derivatives (compounds 3a-3u and 4a-4e ) that all showed stronger anti-α-glucosidase activities than both the parent betulinic acid (IC50: 7.21 ± 0.58 μM) and the standard drug acarbose (B1664774) (IC50: 611.45 ± 15.51 μM). arabjchem.org Within this series, compound 3q displayed outstanding inhibitory activity with an IC50 of 0.56 ± 0.05 μM, approximately 1100 times stronger than acarbose. arabjchem.orgresearchgate.net Kinetic studies revealed compound 3q to be a reversible and noncompetitive α-glucosidase inhibitor. arabjchem.orgresearchgate.net

The mechanism behind this enhanced inhibition involves the binding of these derivatives to the active site of α-glucosidase. mdpi.comdoi.org This interaction can induce conformational and secondary structure changes in the enzyme, ultimately hindering the substrate's access and reducing enzyme activity. arabjchem.orgdoi.orgnih.gov Molecular docking simulations suggest that the binding is stabilized by hydrogen-bonding and hydrophobic interactions within the enzyme's active pocket. mdpi.comdoi.org

| Compound | IC50 Value (μM) | Inhibition Type | Reference |

|---|---|---|---|

| Betulinic Acid (BA) | 7.21 ± 0.58 | Not specified | arabjchem.org |

| Betulinic Acid (BA) | 16.83 ± 1.16 | Non-competitive | mdpi.com |

| Acarbose (Standard) | 611.45 ± 15.51 | Not specified | arabjchem.org |

| Compound 3q | 0.56 ± 0.05 | Non-competitive, Reversible | arabjchem.orgresearchgate.net |

| Compound d2 | 0.89 ± 0.025 | Mixed-type | doi.org |

| Derivatives 3a-3u | 0.56 - 3.99 | Not specified | arabjchem.org |

Proteasome Modulation

Betulinic acid and its derivatives can act as modulators of the proteasome, a key cellular complex responsible for intracellular protein degradation. nih.gov The proteasome has three main proteolytic activities: chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1). nih.gov Unmodified betulinic acid is a potent proteasome activator, specifically enhancing the chymotrypsin-like (CT-L) activity of the 20S proteasome with an EC50 of approximately 2.5 μg/mL. nih.govmdpi.com This activation is selective, as BA does not significantly activate the trypsin-like activity and has minimal effect on the caspase-like activity. nih.gov

Interestingly, simple chemical modifications can transform betulinic acid from a proteasome activator into a proteasome inhibitor. nih.gov Modifications at the C-3 position of the BA molecule have resulted in derivatives with varying inhibitory activities against the human 20S proteasome. nih.gov For example, the derivative dimethylsuccinyl BA (DSB) was identified as a proteasome inhibitor. nih.gov The introduction of a side chain at the C-28 position can negate both the activating effect of BA and the inhibitory activity of derivatives like DSB. nih.gov This dual activity, dependent on side chain modifications, highlights a class of small molecules that can be tailored to either activate or inhibit human proteasome function. nih.gov The ability of certain BA derivatives to inhibit proteasomes suggests their potential for development into therapeutics for conditions where proteasome inhibition is beneficial. nih.govduke.edu

| Compound | Effect on Proteasome | Primary Target Activity | Reference |

|---|---|---|---|

| Betulinic Acid (BA) | Activation | Chymotrypsin-like (CT-L) | nih.govmdpi.com |

| Dimethylsuccinyl BA (DSB) | Inhibition | Chymotrypsin-like (CT-L) | nih.gov |

Inhibition of Viral Replication Steps (e.g., membrane fusion, viral assembly, maturation)

Derivatives of betulinic acid have been investigated for their antiviral properties, demonstrating the ability to inhibit various stages of the viral replication cycle. mdpi.com The antiviral activity of these triterpenoids is often associated with preventing the virus from adsorbing to and invading host cells, as well as inhibiting replication after infection has occurred. mdpi.com

A significant focus of research has been on activity against the Human Immunodeficiency Virus (HIV). nih.gov While unmodified betulinic acid shows weak to no activity, chemical modifications at the C-3 and/or C-28 positions have yielded potent anti-HIV-1 compounds. nih.gov These derivatives can interfere with critical viral replication steps, including entry and maturation. nih.gov

Inhibition of Viral Maturation: One of the most well-known derivatives, 3-O-(3',3'-dimethylsuccinyl)-betulinic acid , also known as bevirimat, is an HIV-1 maturation inhibitor. nih.gov Viral maturation is a late-stage step in the replication cycle where newly formed virus particles become infectious. Bevirimat disrupts this process, leading to the production of non-infectious virions. mdpi.comnih.gov

Inhibition of Viral Entry: Modifications at the C-28 position have produced derivatives that inhibit HIV-1 entry into the host cell. nih.gov Furthermore, modifying both the C-3 and C-28 positions can result in bifunctional derivatives that inhibit both HIV-1 entry and maturation steps. nih.gov An example is [[N-[3β-O-3',3'-Dimethylsuccinyl-lup-20(29)-en-28-oyl]-7-aminoheptyl]-carbamoyl]methane (A12-2) , which potently inhibits HIV-1 at both stages. nih.gov The mechanism of entry inhibition can involve blocking the fusion of the viral envelope with the cell membrane. nih.govebsco.com

Betulinic acid derivatives have also shown inhibitory activity against other viruses, such as Herpes Simplex Virus Type 2 (HSV-2), by inhibiting viral replication. nih.gov

| Compound/Derivative Type | Virus | Inhibited Replication Step | Reference |

|---|---|---|---|

| Bevirimat (3-O-(3',3'-dimethylsuccinyl)-betulinic acid) | HIV-1 | Maturation | mdpi.comnih.gov |

| C-28 modified derivatives | HIV-1 | Entry | nih.gov |

| A12-2 | HIV-1 | Entry and Maturation | nih.gov |

| Ionic derivatives of Betulinic Acid | HSV-2 | Replication | nih.gov |

Future Research Directions and Therapeutic Potential

Development of Advanced Derivatization Strategies

The therapeutic applicability of betulinic acid is often limited by its poor solubility in water (0.02 mg/ml) and other organic solvents, which complicates formulation and reduces bioavailability. orientjchem.org A primary focus of future research is the development of advanced derivatization strategies, particularly through glycosylation, to overcome these limitations. The introduction of polar sugar groups at the C-3 and C-28 positions of the betulinic acid scaffold has been shown to significantly increase water solubility and, in some cases, enhance bioactivity. orientjchem.orgresearchgate.net

Advanced synthetic methodologies are being explored to create a diverse library of betulinic acid glycosides. Strategies include:

Step-wise Glycosylation: This method allows for the controlled addition of specific sugar units, such as chacotriosyl moieties, to the betulinic acid backbone. orientjchem.org

Neoglycosylation: This technique offers a way to create libraries of differentially glycosylated variants to systematically study the impact of different sugars on biological activity. nih.gov

Enzymatic Synthesis: Utilizing enzymes for glucosidation presents a greener and more specific alternative to chemical synthesis. orientjchem.org

Hybridization: Creating hybrid molecules that combine betulinic acid with other pharmacologically active substituents, such as styrene (B11656) groups or triazole rings, is another promising avenue. nih.govresearchgate.net These hybrid derivatives aim to leverage the biological properties of both moieties to create compounds with novel or enhanced activities. researchgate.netmdpi.com

These synthetic efforts focus on modifying various positions on the betulinic acid molecule, primarily the C-3 hydroxyl group and the C-28 carboxylic acid group, to produce esters, amides, and other conjugates with diverse sugar molecules. mdpi.comnih.gov The goal is to generate derivatives with improved pharmacokinetic profiles and targeted biological effects. jpccr.eu

Exploration of Novel Biological Targets and Mechanisms

Betulinic acid and its derivatives are known to exert their effects through multiple biological mechanisms, with the induction of apoptosis in cancer cells being one of the most studied. nih.govresearchgate.netmdpi.com This process is often mediated through the mitochondrial pathway, involving the disruption of the mitochondrial membrane potential and the activation of caspases. nih.govresearchgate.net

Future research is aimed at uncovering novel biological targets and further elucidating the mechanisms of action of betulinic acid glycoside derivatives. Key areas of exploration include:

Enzyme Inhibition: Certain derivatives have shown potent inhibitory activity against enzymes like α-glucosidase, with some compounds being over 1000 times more potent than the diabetes drug acarbose (B1664774). researchgate.netarabjchem.org The mechanism often involves non-competitive inhibition, where the derivative binds to a site other than the enzyme's active site, causing conformational changes that reduce its activity. arabjchem.orgmdpi.com

Modulation of Inflammatory Pathways: Betulinic acid derivatives have demonstrated significant anti-inflammatory properties by modulating key mediators in the inflammatory process. frontiersin.orgnih.gov They can inhibit the expression of pro-inflammatory cytokines like TNF-α, IL-6, and enzymes such as COX-2, primarily through the inhibition of the NF-κB signaling pathway. frontiersin.orgnih.govresearchgate.netnih.gov

ER Stress Induction: A novel derivative, SYK023, was found to trigger endoplasmic reticulum (ER) stress in lung cancer cells, leading to apoptosis. nih.gov

Inhibition of Metastasis: Low doses of SYK023 were also shown to decrease lung cancer metastasis by downregulating genes related to cell migration, such as synaptopodin, and impairing F-actin polymerization. nih.gov

By identifying new targets and understanding these complex mechanisms, researchers can design more specific and effective therapeutic agents for a range of diseases, including cancer, diabetes, and inflammatory conditions. arabjchem.orgfrontiersin.org

Preclinical Efficacy Studies in Relevant Disease Models (In Vivo Studies)

The promising in vitro results of betulinic acid glycoside derivatives have prompted extensive preclinical evaluation in animal models to assess their efficacy and therapeutic potential in a physiological context. nih.govresearchgate.net These in vivo studies are crucial for bridging the gap between laboratory findings and potential clinical applications.

Anticancer Efficacy: In various cancer models, betulinic acid and its derivatives have demonstrated significant tumor growth inhibition. For instance, the administration of betulinic acid led to a notable reduction in tumor size in nude mice bearing breast cancer xenografts. nih.gov Similarly, a novel derivative, SYK023, effectively inhibited lung tumor proliferation in mouse models driven by KrasG12D or EGFRL858R mutations without causing apparent side effects. nih.gov Another study found that a 23-hydroxybetulinic acid ester derivative showed antitumor activity in vivo comparable to the chemotherapy drug cyclophosphamide (B585) in a liver tumor model. mdpi.com

Anti-Inflammatory Efficacy: The anti-inflammatory potential of these compounds has also been confirmed in vivo. In mouse models of paw edema, treatment with betulinic acid reduced swelling and neutrophil infiltration. frontiersin.orgresearchgate.net It also demonstrated the ability to reduce lung inflammation by inhibiting pro-inflammatory mediators and decreasing cell migration to the site of injury. frontiersin.orgnih.gov A pyrazole-fused betulin (B1666924) derivative also showed a significant suppressive effect on carrageenan-induced paw inflammation in mice. researchgate.net

These preclinical studies provide strong evidence for the therapeutic potential of betulinic acid derivatives and are essential for guiding future clinical trials. nih.govresearchgate.net

| Compound/Derivative | Disease Model | Key In Vivo Findings | Reference |

|---|---|---|---|

| Betulinic Acid | Breast Cancer (Nude Mice) | Significant reduction in tumor size, cell proliferation, invasion, and angiogenesis. | nih.gov |

| SYK023 (BA derivative) | Lung Cancer (KrasG12D or EGFRL858R mice) | Inhibited lung tumor proliferation and decreased metastasis without significant side effects. | nih.gov |

| 23-Hydroxybetulinic acid ester derivative | H22 Liver Tumor (Mice) | Showed antitumor activity similar to cyclophosphamide. | mdpi.com |

| Betulinic Acid | Paw Edema (Mice) | Reduced paw swelling and neutrophil infiltration. | frontiersin.orgresearchgate.net |

| Betulinic Acid | Lung Inflammation (Mice) | Reduced inflammation by inhibiting pro-inflammatory mediators. | frontiersin.orgnih.gov |

| Pyrazole-fused betulin derivative (Compound 9) | Carrageenan-induced Paw Inflammation (Mice) | Significantly suppressed paw inflammation. | researchgate.net |

Synergistic Effects with Established Therapeutics

A significant area of ongoing research is the evaluation of betulinic acid glycoside derivatives in combination with existing therapeutic agents. researchgate.net This approach aims to enhance treatment efficacy, overcome drug resistance, and potentially reduce the required doses of conventional drugs, thereby minimizing side effects. mdpi.commdpi.com

Studies have shown that betulinic acid and its derivatives can act synergistically with several established anticancer drugs:

Sorafenib (B1663141): In non-small cell lung cancer (NSCLC) cell lines, the combination of betulinic acid and sorafenib induced high levels of cell death and significantly reduced the colony-forming ability of cancer cells compared to either drug alone. researchgate.net

Imatinib (B729) Mesylate: Betulinic acid acts in synergism with imatinib in multidrug-resistant chronic myeloid leukemia (CML) cells. nih.govdntb.gov.ua The combination enhances the inhibition of cell proliferation by activating the apoptosis pathway. nih.gov

5-Fluorouracil (B62378): Sequential treatment with betulinic acid followed by 5-fluorouracil resulted in synergistic cytotoxic activity in ovarian cancer cells. jpccr.eu

Chidamide (B1683975): The combination of betulinic acid and chidamide was found to inhibit acute myeloid leukemia. jpccr.eu

Cisplatin (B142131) and Etoposide (B1684455): Co-treatment of cancer cells with betulin and cisplatin or etoposide has been shown to synergistically increase cancer cell death. mdpi.com

Acarbose: Betulinic acid exhibits a synergistic inhibitory effect on the α-glucosidase enzyme when combined with acarbose, a drug used for type 2 diabetes. mdpi.com This could allow for lower, more tolerable doses of acarbose. mdpi.com

These findings highlight the potential of betulinic acid derivatives to be used as adjuvants in combination therapies, offering a promising strategy to improve outcomes in cancer and other diseases. researchgate.netnih.gov

| BA Derivative | Combined Therapeutic | Disease/Target | Observed Synergistic Effect | Reference |

|---|---|---|---|---|

| Betulinic Acid | Sorafenib | Non-Small Cell Lung Cancer | Enhanced induction of apoptosis and reduced colony formation. | researchgate.net |

| Betulinic Acid | Imatinib Mesylate | Chronic Myeloid Leukemia (MDR) | Enhanced inhibition of cell proliferation via apoptosis. | nih.govdntb.gov.ua |

| Betulinic Acid | 5-Fluorouracil | Ovarian Cancer | Synergistic cytotoxic activity. | jpccr.eu |

| Betulinic Acid | Chidamide | Acute Myeloid Leukemia | Inhibition of cancer growth. | jpccr.eu |

| Betulin | Cisplatin / Etoposide | Cancer Cells | Synergistically increased cancer cell death. | mdpi.com |

| Betulinic Acid | Acarbose | α-Glucosidase | Synergistic enzyme inhibition. | mdpi.com |

Q & A

Q. How can batch-to-batch variability in Betulinic acid derivative synthesis impact experimental reproducibility?

- Methodological Answer : Mitigate variability by:

- Documenting synthesis protocols in detail (e.g., solvent grades, reaction times).

- Performing QC/QA checks (e.g., HPLC purity ≥95%, NMR consistency).

- Using reference standards (e.g., USP-certified Betulinic acid) for calibration.

- For sensitive assays (e.g., in vivo models), request peptide content analysis or residual solvent testing, as recommended for bioassay-grade compounds .

Q. What ethical guidelines apply to preclinical testing of Betulinic acid derivatives in animal models?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies:

- Justify sample sizes via power analysis.

- Report anesthesia, analgesia, and euthanasia protocols.

- Include 3Rs (Replacement, Reduction, Refinement) compliance statements.

- Submit protocols to institutional animal care committees (IACUC) for approval, as mandated in ethical research frameworks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products